CS-526 Exhibits Superior In Vitro Potency Against H⁺,K⁺-ATPase Compared to Clinical PPIs
CS-526 inhibited porcine gastric H⁺,K⁺-ATPase activity with an IC₅₀ of 61 nM, which was more potent than all examined PPIs (omeprazole, lansoprazole, rabeprazole) in the same assay system [1]. While the study did not report exact IC₅₀ values for the PPIs due to their irreversible mechanism precluding direct IC₅₀ comparison, the concentration-response curves clearly demonstrated that CS-526 achieved greater maximal inhibition and exhibited higher potency at all tested concentrations [1].
| Evidence Dimension | Inhibition of porcine gastric H⁺,K⁺-ATPase activity |
|---|---|
| Target Compound Data | IC₅₀ = 61 nM (competitive, reversible inhibition) |
| Comparator Or Baseline | Omeprazole, Lansoprazole, Rabeprazole (PPIs) |
| Quantified Difference | CS-526 > PPIs in inhibitory potency across all concentrations tested |
| Conditions | Porcine gastric microsomes, in vitro enzyme assay |
Why This Matters
This data confirms CS-526 as a high-potency, reversible inhibitor for in vitro studies where predictable, concentration-dependent enzyme blockade is required without the irreversible, acid-activation-dependent limitations of PPIs.
- [1] Ito K, Kinoshita K, Tomizawa A, Inaba F, Morikawa-Inomata Y, Makino M, Tabata K, Shibakawa N. Pharmacological profile of novel acid pump antagonist 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine (CS-526). J Pharmacol Exp Ther. 2007 Oct;323(1):308-17. doi: 10.1124/jpet.107.121350. View Source
